Welcome to the BenchChem Online Store!
molecular formula C9H10Br2O B8312596 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

Cat. No. B8312596
M. Wt: 293.98 g/mol
InChI Key: NCPSBIHEQGMIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206166B2

Procedure details

To a solution of 2-bromo-1-(2-bromoethoxy)-4-methylbenzene (1a) (1.0 g, 3.4 mmol) in THF (20 mL) at −78° C., under N2 was added n-BuLi (2.5 M, 11 mL, 27 mmol) and the resulting mixture was stirred at −78° C., for 1 h. The mixture was quenched with saturated NH4Cl (10 mL), extracted with EtOAc (150 mL), washed with brine, dried and concentrated to give the title compound (1b) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH2:11]Br.[Li]CCCC>C1COCC1>[CH3:8][C:6]1[CH:7]=[CH:2][C:3]2[O:9][CH2:10][CH2:11][C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)OCCBr
Name
Quantity
11 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −78° C., for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.